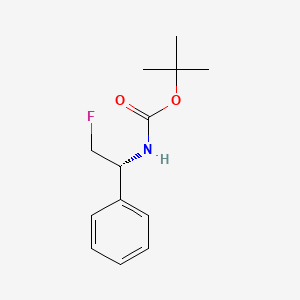

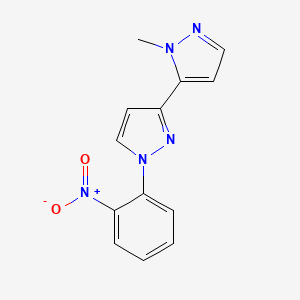

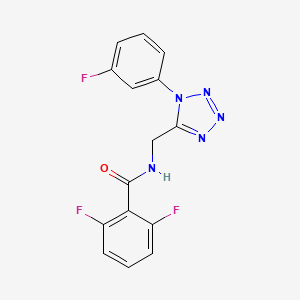

![molecular formula C20H21N5O4 B2553745 ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-18-0](/img/structure/B2553745.png)

ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, is a complex organic molecule that appears to be related to fused heterocyclic structures. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and the methods used to synthesize them, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclocondensation reactions. For instance, the cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters bearing labile halogen in ortho-position leads to the formation of fused heterocycles . This suggests that a similar approach could potentially be applied to synthesize the compound , where a halogen-substituted precursor might undergo a cyclocondensation reaction to form the imidazo[2,1-f]purin ring system.

Molecular Structure Analysis

The molecular structure of ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate would likely be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR), as is common in the characterization of novel compounds . These techniques would provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the heterocyclic system.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the potential chemical reactions of the compound . For example, the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates involves a multicomponent reaction using a homogeneous catalyst . This indicates that the imidazo[2,1-f]purin ring might also participate in multicomponent reactions, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the imidazo[2,1-f]purin ring system, along with the ethyl acetate group, suggests that the compound would exhibit certain solubility characteristics in organic solvents and might have specific absorption properties in the UV-visible or infrared spectra. The exact properties would need to be determined experimentally, as is done for other novel compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Antitumor Activities

Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate has been subjected to heterocyclization reactions to produce various compounds, including thiophene, pyrazole, and coumarin derivatives, incorporating the benzo[d]imidazole moiety. These compounds were evaluated for their antitumor activities against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer), revealing significant potencies in certain synthesized compounds (Mohareb & Gamaan, 2018).

Biological Activity and Synthesis of Oxadiazole Compounds

Ethyl 2-(1H-imidazol-1-yl)acetate has been used in the synthesis of novel 1,3,4-oxadiazole compounds, showing promising antibacterial activity against common bacteria such as Proteus spp., S. pyogenes, Escherichia coli, and P. aeruginosa. These findings demonstrate the potential of derivatives from ethyl 2-(1H-imidazol-1-yl)acetate in developing new antibacterial agents (Al-badrany, Mohammed, & Alasadi, 2019).

Development of Novel Benzo[4,5]imidazo[1,2-a]pyridine Derivatives

A series of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing the versatility of ethyl 2-(1H-imidazol-1-yl)acetate in producing compounds with potential pharmacological applications (Goli-Garmroodi et al., 2015).

Propriétés

IUPAC Name |

ethyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(13(2)10-24(16)19)11-14-8-6-5-7-9-14/h5-10H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFWFCWHLFQKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

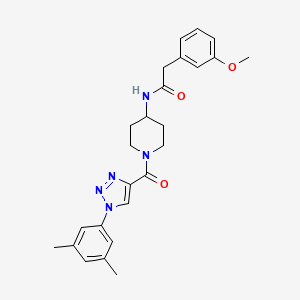

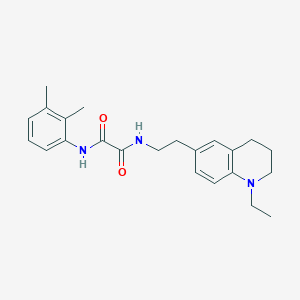

![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)

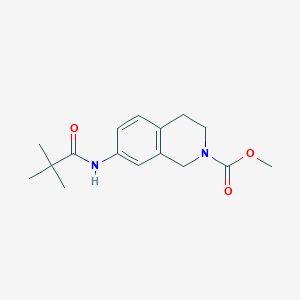

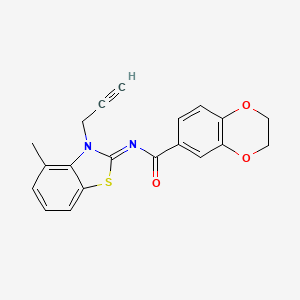

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)

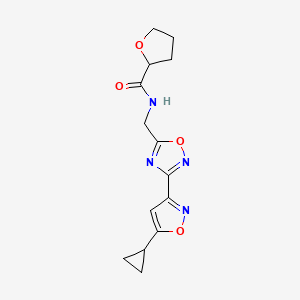

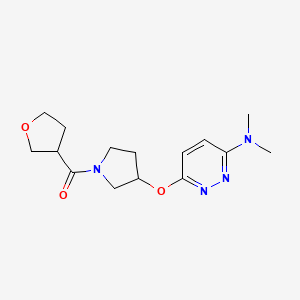

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)